alpha-Cyclopentylmandelic acid, (+)-

Catalog No.
S3349630
CAS No.
64471-45-0
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Cyclopentylmandelic acid, (+)-

CAS Number

64471-45-0

Product Name

alpha-Cyclopentylmandelic acid, (+)-

IUPAC Name

(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1

InChI Key

WFLUEQCOAQCQLP-ZDUSSCGKSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O

Isomeric SMILES

C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O

(+)-alpha-Cyclopentylmandelic acid (CAS 64471-45-0), also designated as the (R)-enantiomer, is a highly specialized chiral building block featuring a cyclopentyl ring attached to a mandelic acid core . It is primarily procured as a critical starting material for the stereoselective synthesis of anticholinergic active pharmaceutical ingredients (APIs), most notably specific enantiomers of glycopyrronium bromide (glycopyrrolate) and cyclopentolate [1]. The presence of the chiral center at the alpha-carbon is fundamental to its utility, as it dictates the stereochemistry of downstream muscarinic M3 receptor antagonists. In industrial procurement, this enantiopure form is prioritized over its racemic counterpart to streamline synthetic workflows, eliminate late-stage chiral resolution, and ensure compliance with stringent impurity profiles required for advanced pharmaceutical formulations.

Substituting enantiopure (+)-alpha-cyclopentylmandelic acid with the generic racemic mixture (CAS 427-49-6) fundamentally disrupts modern, optimized synthetic workflows[1]. When the racemate is used in the synthesis of APIs like glycopyrrolate, it generates a complex mixture of four stereoisomers (e.g., (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R)). Resolving these isomers downstream requires labor-intensive fractional crystallization or chiral chromatography, which inherently caps the theoretical yield of the desired active enantiomer at 50% and often results in practical yields far lower due to processing losses[2]. Furthermore, modern industrial routes increasingly rely on one-pot syntheses without intermediate isolation; introducing a racemic starting material into such a process leads to an intractable impurity profile and a high risk of inactive enantiomer carryover, failing strict pharmacopeial purity standards [3].

Elimination of Downstream Chiral Resolution Yield Penalties

In the synthesis of stereospecific muscarinic antagonists, the choice of starting material directly dictates process efficiency. Utilizing racemic alpha-cyclopentylmandelic acid necessitates a downstream chemical resolution step—often using chiral auxiliaries like L-tyrosine methyl ester or (R)-alpha-phenylethylamine—which inherently limits the maximum theoretical yield of the desired enantiomer to 50% [1]. In practice, the recovery of the pure (R)-enantiomer from the racemate via classical resolution yields approximately 40-45% after recrystallization. By directly procuring enantiopure (+)-alpha-cyclopentylmandelic acid, manufacturers bypass this bottleneck, enabling a near 100% theoretical conversion of the precursor into the desired chiral intermediate (e.g., (R)-alpha-cyclopentylmethyl mandelate), effectively doubling the atom economy of the mandelate moiety in the synthetic route[1].

Evidence DimensionTheoretical maximum yield of desired chiral intermediate
Target Compound DataUp to 100% conversion (no resolution required)
Comparator Or BaselineRacemic alpha-Cyclopentylmandelic acid (CAS 427-49-6) (Max 50% theoretical yield, ~40-45% practical yield)
Quantified Difference>2x improvement in precursor atom economy and yield
ConditionsEsterification to chiral intermediates (e.g., methyl mandelate derivatives) in API synthesis

Direct procurement of the enantiopure compound eliminates the 50% yield penalty and the material costs associated with chiral resolution agents.

Enabling One-Pot Synthesis and Impurity Profile Control

Modern commercial syntheses of glycopyrrolate have transitioned to highly efficient one-pot processes that convert alpha-cyclopentylmandelic acid directly to the glycopyrronium base without isolating the intermediate esters [1]. When racemic starting material is used in these unisolated workflows, it generates a mixture of diastereomers (R,R; S,S; R,S; S,R) that are exceptionally difficult to separate, leading to significant carryover of inactive or off-target isomers into the final API [2]. Procuring (+)-alpha-cyclopentylmandelic acid allows the one-pot process to proceed stereoselectively, yielding the targeted chiral API with high HPLC purity (often >99%) while avoiding the complex impurity carryover associated with mixed diastereomeric salts[1].

Evidence DimensionSuitability for one-pot unisolated intermediate synthesis
Target Compound DataEnables direct synthesis of stereopure API with >99% HPLC purity
Comparator Or BaselineRacemic mixture (Results in inseparable diastereomeric mixtures requiring multi-step purification)
Quantified DifferenceEliminates intermediate isolation and complex downstream diastereomer separation
ConditionsOne-pot conversion of CPMA to glycopyrronium base via mixed anhydride intermediates

It allows manufacturers to utilize streamlined one-pot synthetic routes without compromising the final API's pharmacopeial impurity limits.

Pharmacological Specificity in M3 Receptor Antagonism

The pharmacological efficacy of APIs derived from cyclopentylmandelic acid is highly stereodependent. For example, in glycopyrronium bromide, the (3R, 2'R) and (3R, 2'S) enantiomers exhibit significantly stronger anticholinergic activity at the muscarinic M3 receptor compared to their (S,S) or (S,R) counterparts [1]. By utilizing (+)-alpha-cyclopentylmandelic acid (the (R)-enantiomer) as the foundational building block, synthetic chemists can selectively target the production of the most potent (2'R)-containing diastereomers. Using the racemate dilutes the final product with less active isomers, reducing the overall specific activity of the formulation per milligram and complicating dosing calculations for targeted respiratory or gastrointestinal therapies [1].

Evidence DimensionTargeted production of high-affinity M3 receptor antagonists
Target Compound DataDirect precursor to high-activity (2'R)-diastereomers
Comparator Or BaselineRacemic precursor (Yields 50% lower-activity (2'S)-diastereomers)
Quantified DifferenceEnsures 100% of the mandelate moiety contributes to the active or preferred stereoconfiguration
ConditionsReceptor binding affinity assays for downstream muscarinic antagonist APIs

Procuring the correct enantiomer ensures that the synthesized API maximizes therapeutic efficacy and minimizes the clinical burden of inactive isomers.

Stereoselective Synthesis of Glycopyrronium Bromide (Glycopyrrolate)

The primary industrial application for (+)-alpha-cyclopentylmandelic acid is as the core chiral building block for the synthesis of specific active enantiomers of glycopyrrolate, a vital bronchodilator and anti-ulcerative agent [1]. Its use enables high-yield, one-pot synthetic routes that meet strict purity requirements without the need for complex downstream chiral resolution.

Production of Enantiopure Cyclopentolate and Derivatives

It is utilized in the pharmaceutical manufacturing of cyclopentolate, a mydriatic and cycloplegic agent [2]. Starting with the enantiopure acid allows for the isolation of the specific stereoisomer responsible for optimal pupillary dilation with minimized side effects, streamlining the purification process.

Development of Novel Muscarinic M3 Receptor Antagonists

In medicinal chemistry and drug discovery, this compound serves as a standardized, enantiopure precursor for synthesizing libraries of novel anticholinergic compounds[1]. This ensures that structure-activity relationship (SAR) data is not confounded by racemic mixtures, accelerating the optimization of new respiratory and gastrointestinal therapies.

XLogP3

2.5

UNII

GPQ2NHD98V

Other CAS

64471-45-0

Dates

Last modified: 04-14-2024

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